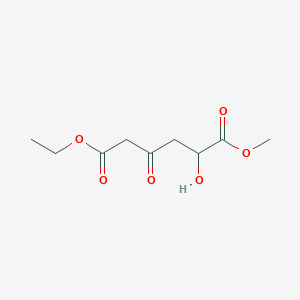![molecular formula C15H16INO4 B8342879 Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B8342879.png)
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate
描述
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core structure.
Iodination: Introduction of the iodine atom at the 6th position of the quinoline ring.
Esterification: Formation of the ethyl ester group at the 3rd position.
Substitution: Introduction of the 2-methoxyethyl group at the 1st position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, iodination may require iodine or an iodine-containing reagent, while esterification might involve the use of ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to more oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学研究应用
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
- Ethyl 6-bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-chloro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H16INO4 |
|---|---|
分子量 |
401.20 g/mol |
IUPAC 名称 |
ethyl 6-iodo-1-(2-methoxyethyl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16INO4/c1-3-21-15(19)12-9-17(6-7-20-2)13-5-4-10(16)8-11(13)14(12)18/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI 键 |
VRUOZTSLTNXPAQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)I)CCOC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)


![N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea](/img/structure/B8342819.png)








![2H-Pyrano[3,2-b]pyridine-3-methanol](/img/structure/B8342888.png)

